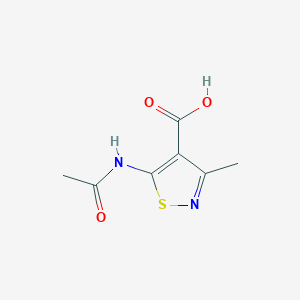![molecular formula C7H13NO B13498950 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-azabicyclo[221]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of cyclopentenes as starting materials, which undergo aminoacyloxylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents . The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation with MCPBA can lead to the formation of epoxides , while substitution reactions can introduce various functional groups into the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds that contain nitrogen atoms within their ring structures. Similar compounds include:
2-Azabicyclo[2.2.1]heptane: Lacks the methyl group at the 6-position.
6-Methyl-2-azabicyclo[2.2.1]heptane: Lacks the hydroxyl group at the 6-position.
2-Azabicyclo[2.2.1]heptan-6-one: Contains a carbonyl group instead of a hydroxyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
6-methyl-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3 |
InChI-Schlüssel |
CIYIZPYNPZCZHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2CC1NC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


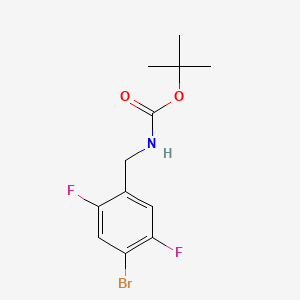
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
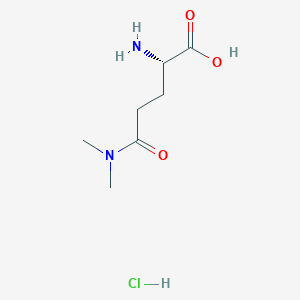

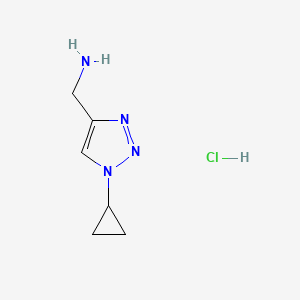
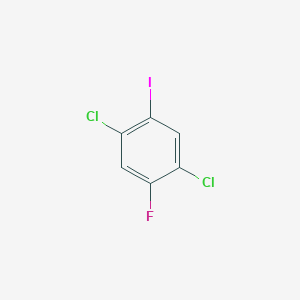
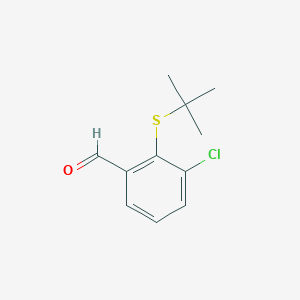
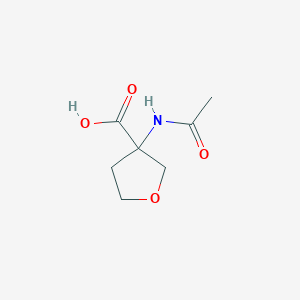
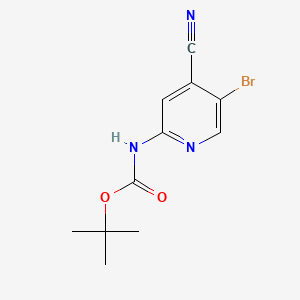
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
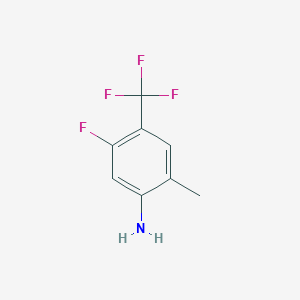
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
